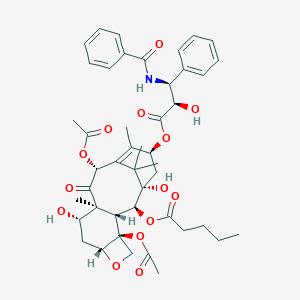

2-Debenzoyl Paclitaxel 2-Pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Debenzoyl Paclitaxel 2-Pentanoate is an impurity of Paclitaxel , a mitotic inhibitor used in cancer chemotherapy . It is also known as Benzenepropanoic acid, β- (benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12… . The molecular formula is C45 H55 N O14 and the molecular weight is 833.92 .

Molecular Structure Analysis

The molecular structure of 2-Debenzoyl Paclitaxel 2-Pentanoate consists of 120 bonds in total, including 65 non-H bonds, 19 multiple bonds, 16 rotatable bonds, 7 double bonds, and 12 aromatic bonds . It also contains 1 four-membered ring, 4 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, and 1 twelve-membered ring .Physical And Chemical Properties Analysis

The molecular formula of 2-Debenzoyl Paclitaxel 2-Pentanoate is C45 H55 N O14 and the molecular weight is 833.92 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Properties

2-Debenzoyl Paclitaxel 2-Pentanoate: is a derivative of Paclitaxel, a well-known anticancer agent. This compound has been studied for its efficacy against various cancer cell lines. It’s part of the next-generation taxoids that show promise in treating cancers resistant to current chemotherapeutics .

Mechanisms of Action

The mechanisms by which this compound exerts its anticancer effects are multifaceted. It includes promoting microtubule stabilization, which prevents cell division, leading to apoptosis in cancer cells. This mechanism is crucial for its application in cancer therapy .

Drug Resistance Overcoming

One of the significant challenges in cancer treatment is drug resistance. 2-Debenzoyl Paclitaxel 2-Pentanoate is being researched for its potential to overcome multidrug resistance in cancer cells, which is a pivotal step in enhancing the effectiveness of cancer treatments .

Biocatalysis in Drug Synthesis

The compound is also a subject of research in the field of biocatalysis. Scientists are exploring the use of enzymes to modify the structure of this compound, which could lead to more efficient and selective synthesis of next-generation paclitaxel drugs .

Pharmacokinetics and Dynamics

Research into the pharmacokinetics and dynamics of 2-Debenzoyl Paclitaxel 2-Pentanoate is essential for understanding how the drug is absorbed, distributed, metabolized, and excreted. This information is vital for optimizing dosing regimens and minimizing side effects .

Natural Product Derivation

This compound is derived from natural products, specifically from the Taxus species. The use of natural derivatives is a growing field of interest due to their potential for lower toxicity and fewer side effects compared to synthetic drugs .

Safety And Hazards

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55NO14/c1-8-9-20-32(50)59-39-37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33-24(2)29(22-45(39,55)42(33,5)6)58-41(54)35(51)34(27-16-12-10-13-17-27)46-40(53)28-18-14-11-15-19-28/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,53)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPPXYNBYNRARE-IMIIKSCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445592 |

Source

|

| Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Debenzoyl Paclitaxel 2-Pentanoate | |

CAS RN |

213767-22-7 |

Source

|

| Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)